Cas no 219685-32-2 (2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde)

2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is a versatile aromatic aldehyde derivative featuring a piperazine substitution at the 4-position of the benzene ring. This compound is of significant interest in synthetic organic chemistry due to its dual functional groups—the aldehyde moiety and the piperazine nitrogen—which facilitate its use as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating methyl groups enhance its reactivity in electrophilic aromatic substitution reactions, while the piperazine ring contributes to its potential as a ligand or building block for biologically active molecules. Its well-defined structure and stability make it suitable for controlled synthetic applications.
2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde structure
219685-32-2 structure
Product Name:2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde
CAS No:219685-32-2
MF:C13H18N2O
MW:218.294823169708
CID:1109188
PubChem ID:57059254
Update Time:2025-10-29

2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde
    • SCHEMBL2649129
    • 2,5-dimethyl-4-(piperazin-1-yl)benzaldehyde
    • EN300-740668
    • 219685-32-2
    • Inchi: 1S/C13H18N2O/c1-10-8-13(11(2)7-12(10)9-16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3
    • InChI Key: JNUUWHVUFKIRBJ-UHFFFAOYSA-N
    • SMILES: O=CC1=CC(C)=C(C=C1C)N1CCNCC1

Computed Properties

  • Exact Mass: 218.141913202g/mol
  • Monoisotopic Mass: 218.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde Pricemore >>

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Additional information on 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde

Professional Introduction to 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde (CAS No: 219685-32-2)

2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde, with the CAS number 219685-32-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This aromatic aldehyde derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both methyl groups at the 2 and 5 positions, combined with a piperazine moiety at the 4-position, imparts distinct chemical and pharmacological properties that have garnered interest from researchers worldwide.

The compound's structure is particularly noteworthy due to its ability to interact with biological targets in a manner that is both selective and potent. The benzaldehyde core is well-known for its role in the formation of Schiff bases and other heterocyclic compounds, which are frequently explored for their therapeutic potential. In contrast, the incorporation of a piperazine ring introduces basicity and enhances solubility, making it an attractive scaffold for drug design. This dual functionality has been leveraged in the development of novel compounds targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde. Molecular docking studies have revealed its potential binding affinity to enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO), which are key targets in the treatment of pain and neurodegenerative diseases. Furthermore, its interaction with G-protein coupled receptors (GPCRs) has been explored, suggesting possible applications in the management of cardiovascular and metabolic disorders.

In the realm of medicinal chemistry, the synthesis of derivatives from 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde has been a focal point for academic and industrial research. Researchers have developed novel synthetic routes that optimize yield and purity while minimizing environmental impact. These efforts align with the growing emphasis on green chemistry principles, ensuring that the production of such compounds is both sustainable and scalable. One particularly innovative approach involves catalytic hydrogenation techniques that enhance selectivity and reduce byproduct formation.

The biological activity of 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde has been further investigated through preclinical studies. Initial findings indicate that it exhibits moderate antioxidant properties, which could be beneficial in combating oxidative stress-related pathologies. Additionally, its ability to modulate neurotransmitter release has sparked interest in its potential as an anxiolytic or antidepressant agent. These preliminary results warrant further exploration into its therapeutic applications.

The role of computational modeling in understanding the behavior of 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde cannot be overstated. Advanced simulation techniques have allowed researchers to predict how this compound might behave within complex biological systems. For instance, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for understanding reactivity and interaction mechanisms. Such simulations are increasingly integrated into drug discovery pipelines, streamlining the identification of promising candidates for further development.

The future prospects for 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde are bright, with ongoing research aimed at expanding its utility across multiple therapeutic areas. Collaborative efforts between academia and industry are fostering innovation by combining experimental data with cutting-edge computational methods. As our understanding of molecular interactions deepens, compounds like this one are poised to play a pivotal role in next-generation pharmaceuticals.

In conclusion, 2,5-dimethyl-4-(1-piperazinyl)-Benzaldehyde (CAS No: 219685-32-2) represents a compelling example of how structural diversity can lead to novel pharmacological opportunities. Its unique combination of functional groups makes it a versatile building block for drug discovery, while recent research highlights its potential in addressing various human health challenges. As scientific methodologies continue to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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